Adeninhchlorid-Hydrat

Übersicht

Beschreibung

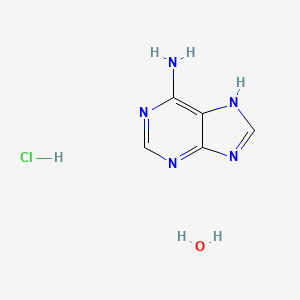

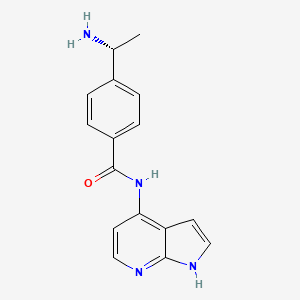

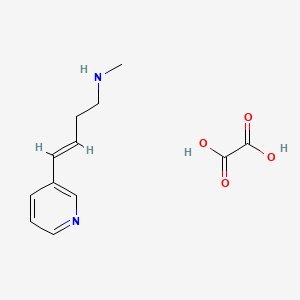

Adeninhydrochlorid-Hydrat, auch bekannt als 6-Aminopurinhydrochlorid-Hydrat, ist eine Purin-Nucleobase mit der chemischen Formel C5H5N5 · HCl · xH2O. Es ist ein Derivat von Adenin, einer der vier Nucleobasen in den Nukleinsäuren von DNA und RNA. Adeninhydrochlorid-Hydrat wird in der biochemischen Forschung weit verbreitet eingesetzt und hat verschiedene Anwendungen in der Zellkultur und molekularen Biologie .

Wissenschaftliche Forschungsanwendungen

Adeninhydrochlorid-Hydrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Unverzichtbar für Zellkulturmedien, wo es das Wachstum und die Erhaltung von Zellen unterstützt.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, einschließlich seiner Rolle bei der DNA-Reparatur und als Bestandteil von Coenzymen.

Industrie: Wird bei der Herstellung von Pharmazeutika und anderen biochemischen Produkten eingesetzt

Wirkmechanismus

Adeninhydrochlorid-Hydrat übt seine Wirkungen durch seine Rolle als Nucleobase aus. Es bildet Adenosin, wenn es an Ribose gebunden ist, und Desoxyadenosin, wenn es an Desoxyribose gebunden ist. Diese Nucleoside sind essentielle Bestandteile von Nukleinsäuren und spielen eine entscheidende Rolle im Zellstoffwechsel. Adeninderivate, wie Adenosintriphosphat (ATP), treiben viele zelluläre Prozesse an, indem sie chemische Energie zwischen Reaktionen übertragen .

Wirkmechanismus

Target of Action

Adenine hydrochloride hydrate, also known as 7H-Purin-6-amine hydrochloride hydrate, primarily targets several key components in cellular metabolism. These include Adenine phosphoribosyltransferase , DNA , S-methyl-5’-thioadenosine phosphorylase , and Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .

Mode of Action

Adenine forms adenosine , a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose. It also forms adenosine triphosphate (ATP) , which drives many cellular metabolic processes by transferring chemical energy between reactions .

Biochemical Pathways

Adenine plays a crucial role in various biochemical pathways. It is a component of DNA , RNA , cofactors (NAD , FAD ), and signaling molecules (cAMP ) . Adenine combines with the sugar ribose to form adenosine, which can be bonded with from one to three phosphoric acid units, yielding AMP , ADP and ATP . These adenine derivatives perform important functions in cellular metabolism .

Result of Action

Adenine is an integral part of the structure of many coenzymes. Adenosine (adenine with a ribose group) causes transient heart block in the AV node of the heart. In individuals suspected of suffering from a supraventricular tachycardia (SVT), adenosine is used to help identify the rhythm .

Biochemische Analyse

Biochemical Properties

Adenine hydrochloride hydrate plays a crucial role in various biochemical reactions. It forms adenosine, a nucleoside, when attached to ribose, and deoxyadenosine when attached to deoxyribose . It also forms adenosine triphosphate (ATP), which drives many cellular metabolic processes by transferring chemical energy between reactions .

Cellular Effects

Adenine hydrochloride hydrate has significant effects on various types of cells and cellular processes. For instance, it has been used as a supplement in a rich medium for galactose induction during yeast cell culture . It has also been used for the incubation of MiaPaCa2 cell lines for cell viability and co-culture assay .

Molecular Mechanism

The molecular mechanism of action of Adenine hydrochloride hydrate is primarily through its conversion to ATP, which is a central molecule in energy transfer within the cell . ATP is involved in a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that adenine causes early nephrogenic diabetes insipidus, providing new insights into the early effects of adenine on the urinary concentrating mechanism and renal NaCl handling .

Dosage Effects in Animal Models

In animal models, the effects of Adenine hydrochloride hydrate vary with different dosages. For instance, at high doses, adenine induces several histopathological changes represented by hemorrhage, severe atrophy of glomeruli, loss of morphology, degeneration, congestion of proximal, distal convoluted tubules, and Henley loop epithelial cell distraction .

Metabolic Pathways

Adenine hydrochloride hydrate is involved in various metabolic pathways. It is a key component of the purine metabolism pathway, where it is converted to ATP, a central molecule in energy transfer within the cell .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Adeninhydrochlorid-Hydrat kann durch verschiedene Verfahren synthetisiert werden. Eine gängige Methode umfasst die Reaktion von Adenin mit Salzsäure. Das Adenin wird in Salzsäure gelöst, und die Lösung wird dann eingedampft, um Adeninhydrochlorid-Hydrat als kristallinen Feststoff zu erhalten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Adeninhydrochlorid-Hydrat durch Reaktion von Adenin mit Salzsäure unter kontrollierten Bedingungen hergestellt. Das Reaktionsgemisch wird dann durch Kristallisation oder andere Trenntechniken gereinigt, um das Endprodukt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Adeninhydrochlorid-Hydrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Adenin kann zu 8-Oxoadenin oxidiert werden, einer häufigen oxidativen DNA-Läsion.

Reduktion: Reduktionsreaktionen können Adeninderivate in ihre entsprechenden reduzierten Formen umwandeln.

Substitution: Adenin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel werden häufig verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: 8-Oxoadenin

Reduktion: Reduzierte Adeninderivate

Substitution: Substituierte Adeninverbindungen

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Adeninhemisulfatsalz

- Adenosin

- Uracil

Vergleich

Adeninhydrochlorid-Hydrat ist aufgrund seines spezifischen Hydratationszustands und seiner Verwendung in verschiedenen biochemischen Anwendungen einzigartig. Im Vergleich zu Adeninhemisulfatsalz weist es unterschiedliche Löslichkeitseigenschaften auf und wird unter verschiedenen experimentellen Bedingungen verwendet. Adenosin hingegen ist ein Nucleoside, das aus Adenin und Ribose gebildet wird, und es spielt eine andere Rolle im Zellstoffwechsel. Uracil ist eine weitere Nucleobase, die sich jedoch in RNA anstelle von DNA befindet .

Eigenschaften

IUPAC Name |

7H-purin-6-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRDTAUFFBYTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975961 | |

| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6055-72-7 | |

| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6055-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(methanesulfonamido)-N-methyl-N-[2-[methyl-(1-methylbenzimidazol-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B1663668.png)